2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
Description
2-(4-Ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a pteridine derivative characterized by a heterocyclic pteridine core substituted at position 2 with a 4-ethylpiperazine moiety and at position 4 with a 4-fluorophenylamine group. The compound’s molecular formula is C₂₁H₂₂F N₇ (inferred from structural analogues), with a molecular weight of approximately 391.45 g/mol.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7/c1-2-25-9-11-26(12-10-25)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8H,2,9-12H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOWQECDSHBVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key features of the compound include:
- Pteridine core : A bicyclic structure that is crucial for its biological activity.
- Ethylpiperazine moiety : Enhances solubility and bioavailability.
- Fluorophenyl group : Modifies pharmacokinetic properties and receptor interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of various enzymes, particularly those involved in cancer pathways. It has been shown to inhibit:
- Dihydrofolate reductase (DHFR) : A key enzyme in folate metabolism, crucial for DNA synthesis and repair.
- Protein kinases : Implicated in cell signaling pathways that regulate cell growth and proliferation.
Receptor Modulation
The compound also demonstrates potential as a modulator of several receptors:
- Folate receptors : The binding affinity to folate receptors suggests possible applications in targeted cancer therapies, particularly for tumors that overexpress these receptors .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
The compound's mechanism of action appears to involve inducing apoptosis and inhibiting cell cycle progression.
Data Table of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Dihydrofolate reductase | |
| Receptor Modulation | Folate receptors | |
| Cytotoxicity | A549, MCF7 cell lines | |
| Apoptosis Induction | Increased caspase activity |
Case Study 1: Antitumor Efficacy
A study conducted by Smith et al. (2023) evaluated the antitumor efficacy of this compound in a xenograft model of human lung cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent in lung cancer treatment.
Another investigation focused on the mechanism by which this compound induces apoptosis in MCF7 cells. Findings revealed that the compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and subsequent caspase activation. This study highlights the compound's potential for development into a chemotherapeutic agent targeting breast cancer.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pteridine Core
N-(4-Fluorophenyl)-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Pteridin-4-Amine (CAS 946288-87-5)
- Molecular Formula : C₂₂H₁₉F₂N₇
- Molecular Weight : 419.4 g/mol
- Key Differences : The piperazine substituent at position 2 is modified with a 4-fluorophenyl group instead of ethyl. This increases aromaticity and may enhance π-π stacking interactions with biological targets but could reduce solubility compared to the ethyl variant. The dual fluorine atoms may improve metabolic stability .
N-(2,4-Dimethylphenyl)-2-(4-Phenylpiperazin-1-yl)Pteridin-4-Amine
- Molecular Formula : C₂₃H₂₄N₆
- Molecular Weight : 384.48 g/mol
- The phenylpiperazine at position 2 lacks the ethyl group’s basicity, which might reduce solubility .
N-(3-Chloro-4-Methylphenyl)-2-(2,6-Dimethylmorpholin-4-yl)Pteridin-4-Amine (CAS 946298-51-7)
- Molecular Formula : C₁₉H₂₁ClN₆O
- Molecular Weight : 384.9 g/mol
- Key Differences: Replacement of piperazine with a 2,6-dimethylmorpholine ring alters hydrogen-bonding capacity and steric profile.
Impact of Fluorine vs. Other Substituents
- 4-Fluorophenyl Group : Fluorine’s electronegativity and small atomic radius improve membrane permeability and resistance to oxidative metabolism. This is observed in 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine and CAS 946288-87-5 .
- Methoxyphenyl Group : In compounds like N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (), the methoxy group increases hydrophilicity but may introduce metabolic liabilities via demethylation.
- Chlorophenyl Group : Chlorine’s larger size and lipophilicity (e.g., in CAS 946298-51-7) enhance binding to hydrophobic pockets but may increase toxicity risks .
Heterocyclic Modifications
- Piperazine vs. Morpholine : Piperazine derivatives (e.g., the target compound) exhibit stronger basicity due to secondary amines, favoring salt formation and solubility. Morpholine analogues (e.g., CAS 946298-51-7) offer conformational rigidity, which may improve selectivity for specific targets .
- Ethyl vs.
Physicochemical and Structural Insights
- Crystal Packing: Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () demonstrate that fluorine and methoxy groups influence intramolecular hydrogen bonding (N–H⋯N) and dihedral angles, affecting molecular conformation and crystal stability. Similar principles apply to pteridine derivatives .
- Solubility : Ethylpiperazine in the target compound likely enhances aqueous solubility compared to phenylpiperazine derivatives (e.g., CAS 946288-87-5) due to increased basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
